molecular formula C13H12O4 B2805669 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 68454-18-2

4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No. B2805669
Key on ui cas rn: 68454-18-2
M. Wt: 232.235
InChI Key: DNFXKSUGBAZZSZ-UHFFFAOYSA-N
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Patent
US04298614

Procedure details

A mixture of chloroacetone (26.23 mL, 30.48 g, 0.329 mol), potassium iodide (1.0 g, 6 mmol), and reagent grade acetone (dried over K2CO3, ca. 400 mL) was allowed to stand for 151/2 hours. 7-Hydroxy-4-methylcoumarin (50.0 g, 0.284 mol), anhyd. K2CO3 (45.50 g, 0.321 mol), and dry reagent grade acetone (1 L) were added and the mixture was refluxed for 24 hours with overhead stirring. The hot mixture was filtered and the precipitate was washed with acetone. The washes and the filtrate were combined and evaporated in vacuo to obtain a yellow solid, which dissolved in CHCl3 (1.3 L). The CHCl3 solution was extracted once with 5% aq. NaOH (500 mL), washed with two portions (500 mL) of water, dried (MgSO4), and evaporated in vacuo to obtain 7-acetonyloxy-4-methylcoumarin (64.30 g, 97.5%), mp 146.0°-148.0° C. Recrystallization of 61.82 g from 95% ethanol gave a purer product (53.91 g, 87% recovery, 85% yield), mp 150.1°-151.2° C.
Quantity
26.23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
45.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].CC(C)=O.[OH:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15]([CH3:22])=[CH:16][C:17](=[O:21])[O:18]2)=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)(Cl)Cl.[I-].[K+]>[CH2:2]([O:10][C:11]1[CH:20]=[C:19]2[C:14]([C:15]([CH3:22])=[CH:16][C:17](=[O:21])[O:18]2)=[CH:13][CH:12]=1)[C:3]([CH3:4])=[O:5] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
26.23 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1 g
Type
catalyst
Smiles
[I-].[K+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C2C(=CC(OC2=C1)=O)C
Step Three
Name
Quantity
45.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 L
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
1.3 L
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours with overhead stirring
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with acetone
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid, which
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 solution was extracted once with 5% aq. NaOH (500 mL)
WASH
Type
WASH
Details
washed with two portions (500 mL) of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)OC1=CC=C2C(=CC(OC2=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 64.3 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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